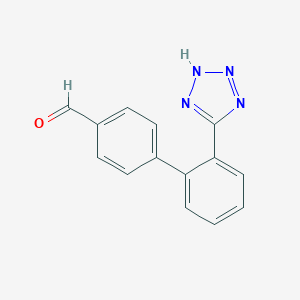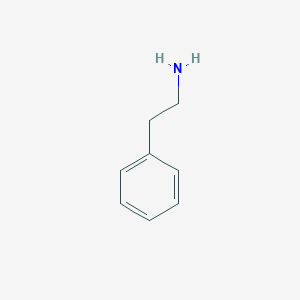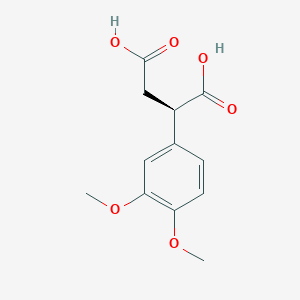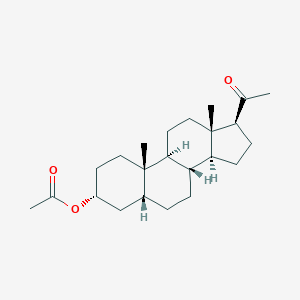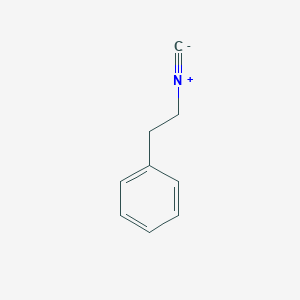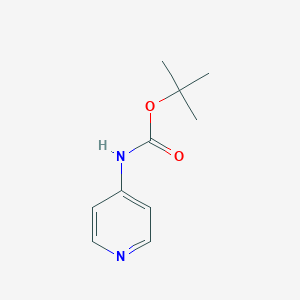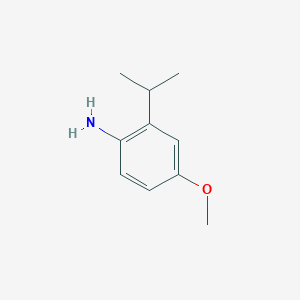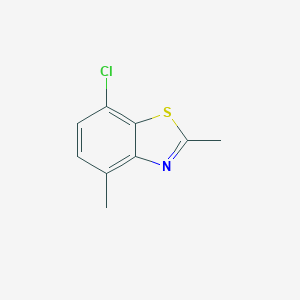
7-Chloro-2,4-dimethyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2,4-dimethyl-1,3-benzothiazole (CDB) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the benzothiazole family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
7-Chloro-2,4-dimethyl-1,3-benzothiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has shown promising results as an anticancer agent. It has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. 7-Chloro-2,4-dimethyl-1,3-benzothiazole has also shown potential as an antimicrobial agent, with studies reporting its activity against various bacterial and fungal strains. In addition, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has been studied for its potential use as a fluorescent probe in bioimaging.
Mecanismo De Acción
The exact mechanism of action of 7-Chloro-2,4-dimethyl-1,3-benzothiazole is not fully understood. However, studies have suggested that 7-Chloro-2,4-dimethyl-1,3-benzothiazole exerts its biological activities by interacting with various cellular targets. In cancer cells, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 7-Chloro-2,4-dimethyl-1,3-benzothiazole has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells. In microbial cells, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has been reported to disrupt the integrity of the cell membrane, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
7-Chloro-2,4-dimethyl-1,3-benzothiazole has been shown to have various biochemical and physiological effects. In cancer cells, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has been reported to induce cell cycle arrest, inhibit migration and invasion, and modulate the expression of various genes involved in cancer progression. In microbial cells, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has been reported to disrupt the membrane potential and inhibit the synthesis of DNA, RNA, and proteins. In addition, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Chloro-2,4-dimethyl-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 7-Chloro-2,4-dimethyl-1,3-benzothiazole is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous environments. In addition, 7-Chloro-2,4-dimethyl-1,3-benzothiazole has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for research on 7-Chloro-2,4-dimethyl-1,3-benzothiazole. In medicinal chemistry, further studies are needed to explore the potential of 7-Chloro-2,4-dimethyl-1,3-benzothiazole as an anticancer and antimicrobial agent. In addition, the development of new synthetic methods for 7-Chloro-2,4-dimethyl-1,3-benzothiazole and its derivatives could lead to the discovery of novel compounds with improved biological activities. Further studies are also needed to investigate the potential of 7-Chloro-2,4-dimethyl-1,3-benzothiazole as a fluorescent probe in bioimaging. Finally, in vivo studies are needed to evaluate the safety and efficacy of 7-Chloro-2,4-dimethyl-1,3-benzothiazole in animal models.
Conclusion
In conclusion, 7-Chloro-2,4-dimethyl-1,3-benzothiazole is a heterocyclic compound that has shown promising results in scientific research. It has potential applications in medicinal chemistry, bioimaging, and other fields. Further studies are needed to fully understand the mechanism of action and potential applications of 7-Chloro-2,4-dimethyl-1,3-benzothiazole.
Métodos De Síntesis
7-Chloro-2,4-dimethyl-1,3-benzothiazole can be synthesized through a multistep process starting from 2-amino-4-chloro-5-methylthiazole. The first step involves the reaction of the amine group with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with phosphorus pentachloride to form the corresponding chloro derivative. The final step involves the reaction of the chloro derivative with sodium methoxide to form 7-Chloro-2,4-dimethyl-1,3-benzothiazole.
Propiedades
Número CAS |
113571-09-8 |
|---|---|
Nombre del producto |
7-Chloro-2,4-dimethyl-1,3-benzothiazole |
Fórmula molecular |
C9H8ClNS |
Peso molecular |
197.69 g/mol |
Nombre IUPAC |
7-chloro-2,4-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-4-7(10)9-8(5)11-6(2)12-9/h3-4H,1-2H3 |
Clave InChI |
GMMMPBJYRWSSHH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)C |
SMILES canónico |
CC1=C2C(=C(C=C1)Cl)SC(=N2)C |
Sinónimos |
Benzothiazole, 7-chloro-2,4-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



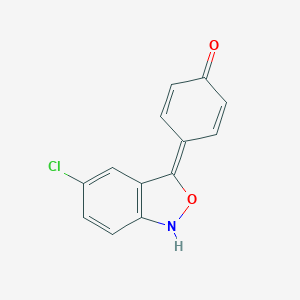
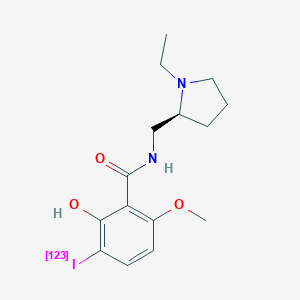
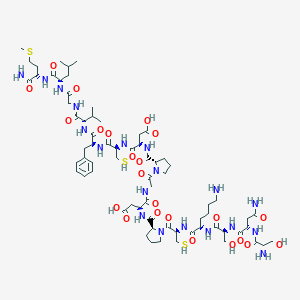

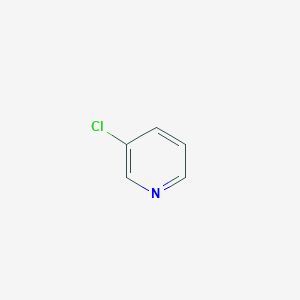
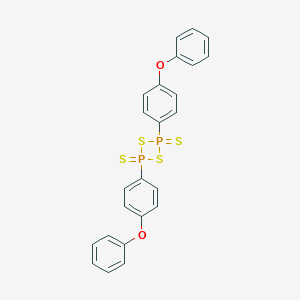
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)
